Adezmapimod

p38 MAPK Kinase Selectivity Isoform Profiling

Adezmapimod (SB203580) is a gatekeeper‑dependent, ATP‑competitive p38α/β inhibitor (IC50 50/500 nM) with a 10‑fold selectivity window, enabling isoform‑specific interrogation of inflammatory and oncogenic signaling. Its unique dual activity—potent kinase inhibition plus reproducible autophagy/mitophagy activation—makes it an essential control for autophagy flux assays. The gatekeeper‑dependent binding mechanism (lost in T106M mutants) provides definitive on‑target pharmacological controls unavailable with gatekeeper‑independent inhibitors (e.g., BIRB796). Additionally, its marked human‑specific potency ensures translational relevance in human primary cell and cell‑line models. Procure Adezmapimod when experimental design demands isoform‑resolved pharmacology, chemical genetic validation, or integrated study of p38 signaling and autophagic degradation.

Molecular Formula C21H16FN3OS
Molecular Weight 377.4 g/mol
CAS No. 152121-47-6
Cat. No. B1681494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdezmapimod
CAS152121-47-6
Synonyms4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole
pyridine, 4-(5-(4-fluorophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-4-yl)-
SB 203580
SB-203580
SB203580
Molecular FormulaC21H16FN3OS
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCS(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C21H16FN3OS/c1-27(26)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25)
InChIKeyCDMGBJANTYXAIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Adezmapimod (SB203580) Procurement Guide: p38 MAPK Inhibitor for Inflammation and Autophagy Research


Adezmapimod (SB203580, CAS 152121-47-6) is an ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), a central mediator of inflammatory signaling and cellular stress responses. Originally developed as an inflammatory cytokine synthesis inhibitor, Adezmapimod exhibits selectivity for the p38α (SAPK2a) and p38β (SAPK2b) isoforms with reported IC50 values of approximately 50 nM and 500 nM, respectively . The compound is recognized for its ability to activate autophagy and mitophagy, independent of its kinase inhibitory function, and is currently in phase 2 clinical development for the prevention of post-operative tissue adhesion [1].

Why Generic p38 Inhibitor Substitution Compromises Research Outcomes in Adezmapimod Studies


Despite sharing a common nominal target (p38 MAPK), p38 inhibitors exhibit profound divergence in isoform selectivity, off-target kinase engagement, and functional pharmacology. These differences directly impact experimental reproducibility and mechanistic interpretation. A study profiling widely used p38 inhibitors against a multi-enzyme panel demonstrated that compounds like SB203580, SB202190, and BIRB796 display distinct off-target kinase profiles with IC50 values below 1 µM [1]. Furthermore, the binding mode itself differs: SB203580 relies on a specific 'gatekeeper' threonine residue in p38α, whereas BIRB796 binds independently of this residue, leading to disparate efficacy in certain disease models [2]. Consequently, substituting Adezmapimod (SB203580) with another in-class compound without validating the specific experimental context can invalidate pathway analyses, confound phenotype interpretation, and undermine cross-study reproducibility.

Quantitative Differentiation of Adezmapimod (SB203580) for Scientific Procurement Decisions


Adezmapimod Exhibits 10-Fold p38α Selectivity Over p38β for Isoform-Specific Pathway Dissection

Adezmapimod demonstrates a marked preference for p38α (SAPK2a) over p38β (SAPK2b), with an IC50 of 50 nM for p38α and 500 nM for p38β, representing a 10-fold selectivity window . In contrast, the closely related analog SB202190 exhibits an IC50 of 50 nM for p38α and 100 nM for p38β, a significantly narrower 2-fold selectivity margin . This differential isoform sensitivity allows Adezmapimod to be used at concentrations where p38α activity is predominantly inhibited while p38β remains partially functional, enabling more nuanced interrogation of p38 isoform-specific biology.

p38 MAPK Kinase Selectivity Isoform Profiling

Adezmapimod Displays >100-Fold Selectivity Over Off-Target Kinases LCK, GSK3β, and PKBα

Adezmapimod exhibits a functional selectivity window of 100- to 500-fold over the off-target kinases LCK, GSK3β, and PKBα . The reported IC50 for inhibiting PKB phosphorylation is 3-5 μM, compared to the p38α IC50 of 50 nM . In contrast, the next-generation p38 inhibitor BIRB796 (Doramapimod) engages a much broader spectrum of kinases, with over 30 kinases inhibited at IC50 values below 1 μM, including JNK1, JNK2, JNK3, CDK5, CDK8, and multiple receptor tyrosine kinases [1]. Adezmapimod's narrower off-target footprint (approximately 13 kinases inhibited at <1 μM) makes it a more tractable tool for isolating p38-dependent phenotypes.

Kinase Selectivity Off-Target Profiling Pathway Specificity

Adezmapimod Inhibits LPS-Induced TNF-α Release in Human THP-1 Cells with an IC50 of 72 nM

In a functional cellular assay measuring LPS-stimulated TNF-α release from human THP-1 monocytic cells, Adezmapimod (SB203580) inhibited TNF-α secretion with an IC50 of 72 ± 15 nM [1]. This provides a quantitative benchmark for assessing cellular potency in a therapeutically relevant context. The more potent inhibitor VX-745 (Neflamapimod) achieved an IC50 of 29 ± 14 nM in the same assay, highlighting the range of cellular potencies among p38 inhibitors [1]. In enzyme inhibition assays, VX-745 also showed greater potency with an IC50 of 35 ± 14 nM compared to 136 ± 64 nM for SB203580 [1].

Inflammation Cellular Assay TNF-α Inhibition

Adezmapimod Binding is Gatekeeper-Dependent, Enabling Chemical Genetic Validation of p38α-Specific Phenotypes

Adezmapimod (SB203580) binds to p38α in a manner strictly dependent on the presence of a threonine residue at the 'gatekeeper' position (Thr106). In a chemical genetic study using knock-in mice with a gatekeeper mutation (T106M), SB203580 failed to inhibit p38 phosphorylation or reduce myocardial infarction, confirming that its cardioprotective effect is specifically mediated through p38α inhibition [1]. In contrast, BIRB796, which binds independently of the gatekeeper residue, remained effective in both wild-type and drug-resistant knock-in mice [1]. This gatekeeper-dependence makes Adezmapimod a uniquely valuable tool for chemical genetic validation studies, where the use of gatekeeper-mutant systems can definitively link observed phenotypes to p38α kinase activity.

Chemical Genetics Target Validation Mechanism of Action

Adezmapimod Demonstrates Dual Functionality as a p38 Inhibitor and Autophagy/Mitophagy Activator

Beyond its kinase inhibitory function, Adezmapimod activates both autophagy and mitophagy, providing a dual-functional phenotype not consistently observed across all p38 inhibitor chemotypes . While SB202190 shares this autophagy-inducing property , other p38 inhibitors such as BIRB796 and Losmapimod are not as broadly characterized for this effect. The specific molecular mechanism linking p38 inhibition to autophagy induction remains an area of active investigation, but the reproducible activation of autophagic flux by Adezmapimod makes it a valuable tool for studies examining the intersection of p38 signaling and cellular degradation pathways.

Autophagy Mitophagy Cellular Homeostasis

Adezmapimod Demonstrates Species-Dependent Potency in TNF-α Inhibition Across Human, Rat, and Pig Primary Cells

A study systematically comparing p38 MAPK inhibitors across species revealed that Adezmapimod (SB203580) inhibits LPS-induced TNF-α release with significantly higher sensitivity in human whole blood and PBMCs compared to pig and rat [1]. IC50 values from human whole blood and PBMC showed significantly higher sensitivity towards p38 MAPK inhibition compared with data from pig and rat [1]. This interspecies variability is a critical consideration for translational research and underscores the importance of using Adezmapimod in human-relevant cellular models when predicting clinical efficacy.

Species Selectivity Translational Pharmacology TNF-α Inhibition

Optimal Research and Procurement Scenarios for Adezmapimod (SB203580)


p38 Isoform-Specific Pathway Dissection in Inflammation and Cancer Models

Adezmapimod is optimally deployed in studies requiring differential inhibition of p38α versus p38β activity. Its 10-fold selectivity window (p38α IC50 = 50 nM, p38β IC50 = 500 nM) enables researchers to titrate inhibitor concentrations to selectively probe p38α-dependent signaling while leaving p38β largely functional . This is particularly valuable in inflammation and oncology research where the distinct roles of p38 isoforms in cytokine production, cell proliferation, and apoptosis are being investigated. Procurement of Adezmapimod should be prioritized when experimental designs necessitate isoform-specific pharmacological interrogation rather than pan-p38 inhibition.

Chemical Genetic Validation of p38α-Mediated Phenotypes

The gatekeeper-dependent binding mechanism of Adezmapimod makes it the inhibitor of choice for chemical genetic validation studies. In systems engineered to express gatekeeper-mutant p38α (e.g., T106M), Adezmapimod loses all inhibitory activity, providing a definitive genetic control for on-target pharmacology . This property is not shared by gatekeeper-independent inhibitors like BIRB796 . For researchers aiming to conclusively link observed cellular or in vivo phenotypes to p38α kinase activity, Adezmapimod offers a unique tool for paired wild-type/mutant validation experiments.

Autophagy and Mitophagy Research Requiring p38 Inhibition as a Control

Adezmapimod's dual functionality as both a p38 inhibitor and an autophagy/mitophagy activator positions it as a critical control compound in autophagy research. Its ability to reproducibly induce autophagic flux allows researchers to establish baseline responses and validate assay systems . This application is particularly relevant in studies examining the role of p38 signaling in cellular homeostasis, neurodegenerative disease models, and cancer cell survival, where the intersection of kinase signaling and autophagic degradation is a central focus.

Human-Specific Inflammation Models for Translational Pharmacology

Given the documented species-dependent potency of Adezmapimod, with significantly higher sensitivity observed in human whole blood and PBMCs compared to pig and rat , this compound is best utilized in human-derived cellular models. Procurement should be prioritized for ex vivo studies using human primary cells or human cell lines when the goal is to generate data with translational relevance to human inflammatory disease. Use of Adezmapimod in rodent models may underestimate the inhibitor's functional potency and should be accompanied by appropriate species-specific controls.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adezmapimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.